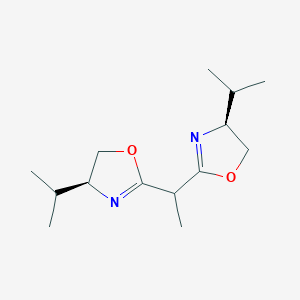
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes two oxazole rings connected by an ethane bridge and substituted with isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of Isopropyl Groups: Isopropyl groups can be introduced through alkylation reactions using isopropyl halides.
Formation of Ethane Bridge: The ethane bridge can be formed through a coupling reaction, such as a Grignard reaction, involving ethane-1,2-diol and the oxazole intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while reduction may produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the resulting chemical and physical properties. The isopropyl groups may confer unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-8(2)11-6-17-13(15-11)10(5)14-16-12(7-18-14)9(3)4/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
OGSKLBOZUUFPLY-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C(C)C2=N[C@H](CO2)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C)C2=NC(CO2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
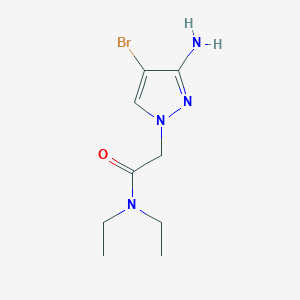
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
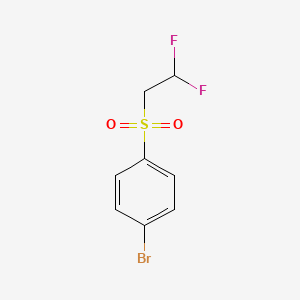
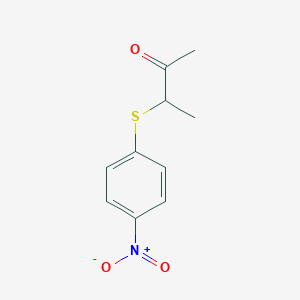

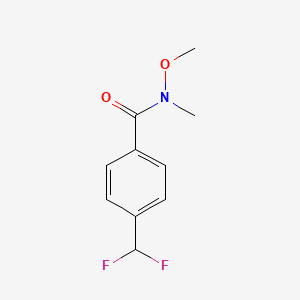
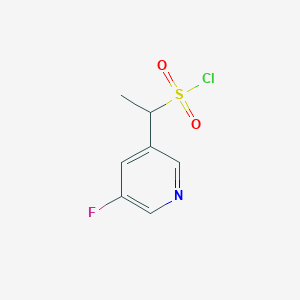
![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
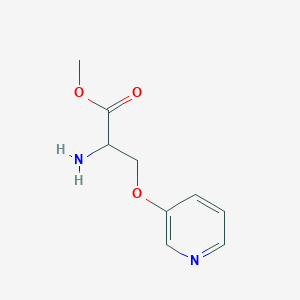
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)

![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)
